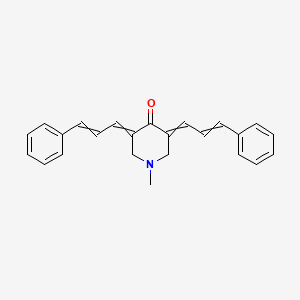
4-Piperidinone, 1-methyl-3,5-bis(3-phenyl-2-propenylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Piperidinone, 1-methyl-3,5-bis(3-phenyl-2-propenylidene)- is a synthetic organic compound with the molecular formula C24H23NO It is a derivative of piperidinone, a six-membered heterocyclic compound containing one nitrogen atom
準備方法
The synthesis of 4-Piperidinone, 1-methyl-3,5-bis(3-phenyl-2-propenylidene)- typically involves the reaction of 1-methyl-4-piperidone with benzaldehyde. This reaction proceeds via a Michael addition followed by intramolecular O-cyclization/elimination sequential reactions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the addition and cyclization steps. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
4-Piperidinone, 1-methyl-3,5-bis(3-phenyl-2-propenylidene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Cyclization: Intramolecular cyclization reactions can occur under specific conditions, leading to the formation of spiropiperidine rings.
科学的研究の応用
4-Piperidinone, 1-methyl-3,5-bis(3-phenyl-2-propenylidene)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its structural similarity to certain pharmacologically active compounds, it is explored for drug development. Its derivatives may serve as lead compounds for the design of new medications.
作用機序
The mechanism of action of 4-Piperidinone, 1-methyl-3,5-bis(3-phenyl-2-propenylidene)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivative being studied .
類似化合物との比較
4-Piperidinone, 1-methyl-3,5-bis(3-phenyl-2-propenylidene)- can be compared with other similar compounds, such as:
- 1-Methyl-3,5-bis(2-methylbenzylidene)-4-piperidone
- 1-Ethyl-3,5-bis(3-phenyl-2-propenylidene)-4-piperidone
- 1-Methyl-3,5-bis(1-naphthylmethylene)-4-piperidone
- 1-Isopropyl-3,5-bis(3-phenyl-2-propenylidene)-4-piperidone
These compounds share a similar piperidinone core structure but differ in their substituents, leading to variations in their chemical and biological properties
特性
CAS番号 |
4332-80-3 |
|---|---|
分子式 |
C24H23NO |
分子量 |
341.4 g/mol |
IUPAC名 |
3,5-dicinnamylidene-1-methylpiperidin-4-one |
InChI |
InChI=1S/C24H23NO/c1-25-18-22(16-8-14-20-10-4-2-5-11-20)24(26)23(19-25)17-9-15-21-12-6-3-7-13-21/h2-17H,18-19H2,1H3 |
InChIキー |
UZMNXCUMVFUXQA-UHFFFAOYSA-N |
正規SMILES |
CN1CC(=CC=CC2=CC=CC=C2)C(=O)C(=CC=CC3=CC=CC=C3)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2,2-Dimethylhydrazin-1-ylidene)methyl]pyridine](/img/structure/B14157821.png)
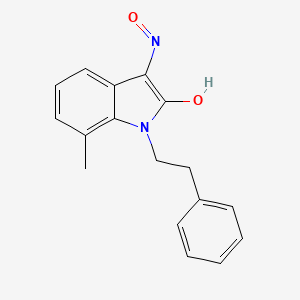
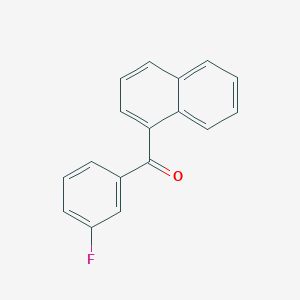
![7-(4-Methoxyphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carboxamide](/img/structure/B14157838.png)
![3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14157845.png)
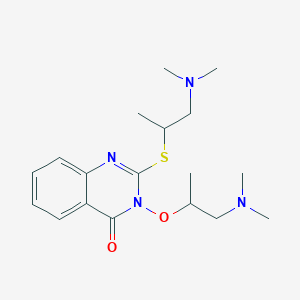
![[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14157853.png)
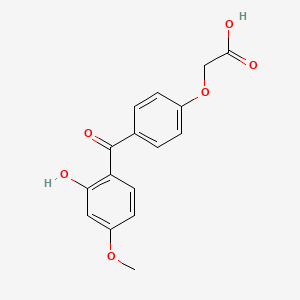
![ethyl [4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] carbonate](/img/structure/B14157864.png)
![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-oxo-7H-purin-6-yl]acetamide](/img/structure/B14157875.png)
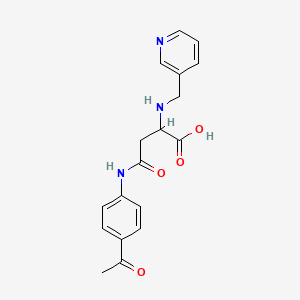

![1-[[2-(4-Ethoxyphenyl)acetyl]amino]-3-methylthiourea](/img/structure/B14157890.png)
![2-[Bis-(butane-1-sulfonyl)-methylene]-2,3-dihydro-1H-benzoimidazole](/img/structure/B14157895.png)
